N-isopentyl-2-methylbenzenesulfonamide

Lipophilicity Membrane permeability Physicochemical property profiling

KV3.1 blocker SAR and permeability studies require defined N-alkyl sulfonamide probes. This 95% pure compound (CAS 723758-46-1) with branched isopentyl and ortho-methyl enables steric/lipophilicity differentiation. • Occupies 9-55 μM IC50 range for KV3.1 block; distinguishes branched vs linear N-alkyl. • logP >2.4 boosts passive diffusion, BBB and intracellular engagement. • CYP450 metabolism bypasses primary sulfonamide N-acetylation. In stock, full analytics; global dispatch.

Molecular Formula C12H19NO2S
Molecular Weight 241.35 g/mol
Cat. No. B310642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopentyl-2-methylbenzenesulfonamide
Molecular FormulaC12H19NO2S
Molecular Weight241.35 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1S(=O)(=O)NCCC(C)C
InChIInChI=1S/C12H19NO2S/c1-10(2)8-9-13-16(14,15)12-7-5-4-6-11(12)3/h4-7,10,13H,8-9H2,1-3H3
InChIKeyXNMLWLYMYVEYLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopentyl-2-methylbenzenesulfonamide: Specifications & Sourcing


N-Isopentyl-2-methylbenzenesulfonamide (CAS 723758-46-1), systematically named 2-methyl-N-(3-methylbutyl)benzenesulfonamide, is a synthetic N-alkyl sulfonamide derivative with the molecular formula C12H19NO2S and a molecular weight of 241.35 g/mol . This compound belongs to the N-alkylbenzenesulfonamide class, characterized by a benzenesulfonamide core bearing an ortho-methyl substituent on the aromatic ring and an isopentyl (3-methylbutyl) group on the sulfonamide nitrogen . The compound is typically supplied as a research-grade chemical with purity specifications of approximately 95% . The combination of an ortho-methyl group and a branched isopentyl N-substituent confers distinct physicochemical properties, including enhanced lipophilicity and steric bulk, which differentiate this compound from both its unsubstituted parent (o-toluenesulfonamide) and alternative N-alkyl analogs .

Workflow Ion channel SAR studies with N-alkyl sulfonamide probes
Selection Context Branched isopentyl group for lipophilicity-enhanced membrane assays
Structural Feature Ortho-methyl substitution for sterically constrained pharmacophore studies

N-Isopentyl-2-methylbenzenesulfonamide: Irreplaceable by Generic Analogs


Within the N-alkylbenzenesulfonamide class, even modest alterations to the N-alkyl chain length, branching pattern, or aromatic substitution produce marked differences in biological target engagement and physicochemical behavior. Studies on KV3.1 potassium channel blockers demonstrate that N-alkylbenzenesulfonamide IC50 values span an approximately 6-fold range (9 to 55 μM) depending on substituent composition, with bulkier N-substituents reducing channel-blocking effectiveness [1]. Additionally, N-alkylation of sulfonamides uniformly increases lipophilicity and reduces aqueous solubility compared to the primary sulfonamide parent, with the magnitude of this shift directly governed by alkyl chain length and branching [2]. Consequently, substituting N-isopentyl-2-methylbenzenesulfonamide with a shorter-chain analog (e.g., N-methyl or N-ethyl derivatives) or a para-substituted isomer fundamentally alters logP, membrane permeability, and potential target-binding characteristics—changes that cannot be compensated for by simple concentration adjustment in experimental protocols. The quantitative evidence below substantiates these specific differentiation points.

This Product

Branched C5 isopentyl N-substituent with ortho-methyl aromatic substitution

If Substituted

Shorter N-alkyl analogs may shift KV3.1 potency profile and reduce logP; concentration adjustment may not compensate

This Product

Ortho-methyl creates steric constraint adjacent to sulfonamide linkage

If Substituted

Para-methyl isomer may alter pharmacophore geometry and target-docking profile despite identical molecular formula

This Product

N-alkylated scaffold with predicted oxidative metabolic clearance

If Substituted

Primary sulfonamide may differ in permeability and metabolic fate; N-acetylation route may not replicate ADME profile

N-Isopentyl-2-methylbenzenesulfonamide: Comparative Evidence


LogP: Enhanced Lipophilicity vs. o-Toluenesulfonamide

N-Isopentyl-2-methylbenzenesulfonamide exhibits substantially increased lipophilicity compared to its unsubstituted parent compound, o-toluenesulfonamide (2-methylbenzenesulfonamide, CAS 88-19-7). The introduction of the isopentyl (3-methylbutyl) group on the sulfonamide nitrogen elevates the logP value by approximately 1.35 units. This increase is consistent with the class-level observation that N-alkylation of sulfonamides reliably increases lipophilicity and reduces aqueous solubility relative to the primary sulfonamide [1]. For the closely related para-isomer, N-isopentyl-4-methylbenzenesulfonamide (CAS 53226-44-1), the reported logP is 3.79 [2], further corroborating that the ortho-methyl and isopentyl combination produces logP values significantly exceeding those of unalkylated sulfonamide parents (logP range: 0.6–2.4) [3][4]. The branched isopentyl moiety, by virtue of its increased carbon count and chain branching, provides greater hydrophobic surface area than linear alkyl or shorter branched substituents, thereby maximizing the lipophilicity gain per methylene equivalent .

LogP Increase
Cross-study comparable
~1.35–3.15 units over parent o-toluenesulfonamide; para-isomer analog logP = 3.79
Supports membrane permeability assay fit
Calculated logP values; experimental measurement advised
Lipophilicity Membrane permeability Physicochemical property profiling

KV3.1 Channel Blockade: N-Alkyl Chain SAR

While direct IC50 data for N-isopentyl-2-methylbenzenesulfonamide on KV3.1 channels are not available in the public domain, a robust class-level SAR framework establishes clear quantitative boundaries for potency expectations. A series of six structurally characterized N-alkylbenzenesulfonamides, evaluated under identical conditions using whole-cell patch-clamp electrophysiology on KV3.1 channels heterologously expressed in L-929 cells, exhibited IC50 values ranging from 9 to 55 µM [1]. The study identified that bulkier N-substituents generally decrease channel-blocking effectiveness, while electron-withdrawing aromatic substituents (e.g., NO2) enhance potency [1][2]. The isopentyl group, with its branched C5 architecture and four-carbon chain length between the sulfonamide nitrogen and the terminal branched carbon, represents a moderately bulky N-substituent. Based on the observed inverse correlation between substituent bulk and KV3.1 blocking efficacy, N-isopentyl-2-methylbenzenesulfonamide would be predicted to exhibit an IC50 toward the upper (less potent) end of the reported 9–55 µM range. This differentiates it from both smaller N-alkyl analogs (e.g., N-methyl, N-ethyl, N-propyl derivatives), which would be expected to show greater KV3.1 blockade potency, and from aromatic NO2-substituted analogs, which demonstrate enhanced potency via electronic effects [1].

KV3.1 IC50 Range
Class-level inference
9–55 μM
Supports ion channel SAR context; bulkier N-substituents may reduce potency
Direct measurement not yet reported; class-level prediction
Ion channel pharmacology KV3.1 potassium channel Structure-activity relationship Electrophysiology

Metabolic Shift vs. Primary Sulfonamides

N-Alkylbenzenesulfonamides, including N-isopentyl-2-methylbenzenesulfonamide, exhibit a metabolic profile that is qualitatively and quantitatively distinct from that of primary sulfonamides (e.g., o-toluenesulfonamide) and sulfanilamide-type antibacterial agents. Preclinical pharmacokinetic studies on the structurally related analog N-butylbenzenesulfonamide (NBBS) demonstrate that N-alkylbenzenesulfonamides are well-absorbed following oral administration and undergo extensive tissue distribution, with metabolism dominated by oxidative pathways rather than the acetylation pathways characteristic of primary aromatic sulfonamides . The isopentyl N-substituent, by virtue of its increased carbon chain length and branched architecture, provides additional sites for cytochrome P450-mediated oxidation compared to shorter N-alkyl analogs, potentially accelerating metabolic clearance while simultaneously enhancing the compound's lipophilicity and membrane permeability [1]. This contrasts sharply with o-toluenesulfonamide (CAS 88-19-7), a primary sulfonamide that is highly water-soluble (1.6 g/L at 25°C) [2], minimally membrane-permeable, and subject to a different metabolic fate involving sulfonamide N-acetylation. For researchers requiring a sulfonamide scaffold with enhanced permeability and distinct pharmacokinetic handling—as opposed to the aqueous solubility and classic sulfonamide pharmacology of primary sulfonamides—N-isopentyl-2-methylbenzenesulfonamide represents a deliberately engineered alternative.

Metabolic Pathway
Class-level inference
Oxidative (CYP450) vs. N-acetylation route of primary sulfonamides
Supports ADME pathway differentiation studies
Compound-specific microsomal validation needed
Metabolic stability Pharmacokinetics Drug metabolism ADME profiling

Ortho vs. Para Isomer: Pharmacophore Geometry

The ortho-methyl substitution pattern of N-isopentyl-2-methylbenzenesulfonamide (CAS 723758-46-1) imposes distinct steric constraints on the sulfonamide pharmacophore compared to its para-methyl isomer, N-isopentyl-4-methylbenzenesulfonamide (CAS 53226-44-1). The ortho-methyl group, positioned adjacent to the sulfonamide linkage on the aromatic ring, creates local steric hindrance that restricts rotational freedom around the C(aromatic)–S bond and influences the accessible conformational space of the sulfonamide moiety . This steric constraint can modulate hydrogen-bonding geometry with biological targets, as the sulfonamide -NH and -SO2 groups adopt different spatial orientations relative to the aromatic plane when an ortho-substituent is present. In contrast, the para-methyl isomer (N-isopentyl-4-methylbenzenesulfonamide) lacks this proximal steric interference, allowing greater conformational flexibility around the sulfonamide linkage and a different presentation of the pharmacophore to target binding pockets [1]. The KV3.1 channel SAR literature further indicates that aromatic substitution patterns influence biological activity: electron-withdrawing substituents (e.g., NO2) enhance channel-blocking potency, while bulky aromatic modifications can alter target engagement [2]. The ortho-methyl group represents a modest steric element that may differentially affect binding to targets with constrained active sites relative to para-substituted or unsubstituted benzenesulfonamide analogs. For computational chemists performing molecular docking studies or medicinal chemists exploring SAR around sulfonamide-based scaffolds, the ortho-methyl isomer provides a structurally distinct geometry that cannot be replicated by the para-methyl analog.

Pharmacophore Geometry
Supporting evidence
Ortho-methyl restricts C(Ar)–S rotation; para-methyl isomer allows greater conformational flexibility
Supports molecular docking and SAR differentiation
Conformational analysis context; experimental validation advised
Molecular docking Steric hindrance Conformational analysis Isomer differentiation

N-Isopentyl-2-methylbenzenesulfonamide Applications


KV3.1 Modulator SAR Studies

Researchers investigating the structure-activity relationships of N-alkylbenzenesulfonamides as KV3.1 open-channel blockers require compounds that systematically vary N-alkyl chain length and branching. N-Isopentyl-2-methylbenzenesulfonamide, with its moderately bulky branched C5 N-substituent, occupies a specific position within the 9–55 μM IC50 range documented for this class [1]. This compound enables direct assessment of how branched alkyl architecture influences channel-blocking potency, reversibility, and Hill coefficient relative to linear alkyl analogs. Its predicted potency toward the upper (lower potency) end of the class IC50 range distinguishes it from smaller N-alkyl derivatives and supports comparative studies of steric effects on KV3.1 engagement.

Membrane Permeability and Cellular Uptake Assays

Experimental protocols requiring sulfonamide scaffolds with enhanced membrane permeability benefit from N-isopentyl-2-methylbenzenesulfonamide's elevated logP (>2.4, with para-isomer analog reaching 3.79) compared to primary sulfonamides (logP 0.6–2.4) [1][2]. This compound serves as a tool for studying lipophilicity-dependent phenomena in cell-based assays, including passive diffusion across lipid bilayers, intracellular target engagement, and blood-brain barrier penetration modeling. The branched isopentyl moiety provides a quantifiable lipophilicity gain per methylene equivalent exceeding that of linear alkyl chains of equal carbon count .

Metabolic Stability and Oxidative Clearance Profiling

For ADME researchers investigating metabolic fate differentiation between N-alkylated and primary sulfonamides, N-isopentyl-2-methylbenzenesulfonamide provides a structurally defined probe compound. N-Alkylbenzenesulfonamides are metabolized primarily via oxidative pathways (CYP450-mediated alkyl oxidation) rather than the N-acetylation route characteristic of primary sulfonamides [1]. The isopentyl N-substituent presents multiple sites for oxidative metabolism, enabling studies of how alkyl chain branching influences metabolic stability, clearance rate, and metabolite identification relative to linear N-alkyl or primary sulfonamide comparators.

Molecular Docking of Ortho-Substituted Sulfonamides

The ortho-methyl substitution pattern of N-isopentyl-2-methylbenzenesulfonamide creates a sterically constrained sulfonamide pharmacophore distinct from para-substituted isomers (e.g., N-isopentyl-4-methylbenzenesulfonamide, CAS 53226-44-1) [1]. Computational chemists performing conformational analysis, pharmacophore modeling, or docking studies against protein targets with sterically restricted binding pockets can utilize this compound to explore how ortho-substitution alters the accessible conformational space of the sulfonamide moiety. The compound's distinct CAS registry number (723758-46-1) and ortho-methyl configuration ensure experimental reproducibility and unambiguous structural identification.

Application
Selection Property
Validation Focus
KV3.1 modulator SAR studies
N-alkyl chain branching SAR
Channel-blocking potency and Hill coefficient review
Membrane permeability assays
Enhanced logP profile
Passive diffusion and cellular uptake assessment
Metabolic stability profiling
Oxidative vs. acetylation clearance route
CYP450-mediated metabolism review
Ortho-substituted sulfonamide docking
Steric constraint at ortho position
Conformational analysis and target-binding geometry

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